2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS2/c1-22-14(11-8-18-12-5-3-2-4-10(11)12)20-21-16(22)25-9-13(23)19-15-17-6-7-24-15/h2-8,18H,9H2,1H3,(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKPUURCYVPSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the individual moieties. The indole, triazole, and thiazole components are synthesized separately and then combined through a series of reactions. One common method involves the use of a metal-free process under continuous-flow conditions, which is both atom-economical and environmentally benign .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. Continuous-flow reactors are often employed to ensure consistent quality and yield. The use of such reactors also allows for better control of reaction conditions and safer handling of intermediates .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Components
The compound features several key structural elements:
- Indole moiety : Known for its significant biological activities.
- Triazole ring : A recognized scaffold in medicinal chemistry with broad applications.
- Thioether linkage : Enhances solubility and bioactivity.
- Thiazole group : Contributes to the compound's pharmacological profile.
Antibacterial Activity
Research has demonstrated that compounds with triazole structures exhibit significant antibacterial properties. For instance:
- A study showed that derivatives with triazole rings displayed potent activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole derivative 1 | 0.25 | MRSA |
| Triazole derivative 2 | 0.5 | E. coli |
| Triazole derivative 3 | 1.0 | Bacillus subtilis |
Antifungal Activity
The antifungal efficacy of this compound has also been evaluated:
- Compounds were tested against Candida albicans, exhibiting MIC values comparable to standard antifungal agents, indicating their potential as effective antifungal treatments.
Anticancer Activity
The anticancer potential of this compound is supported by various studies:
- In vitro assays indicated that certain derivatives significantly reduced the viability of cancer cell lines, suggesting their potential as anticancer agents. The mechanisms include:
- Inhibition of Enzymes : The triazole moiety can inhibit enzymes involved in bacterial and fungal cell wall synthesis.
- Interference with Nucleic Acid Synthesis : Indole derivatives may disrupt nucleic acid synthesis in cancer cells.
Molecular docking studies have suggested strong binding affinities to target proteins involved in cancer progression and microbial resistance mechanisms.
Case Studies
Several case studies illustrate the effectiveness of similar compounds:
- Antibacterial Evaluation : A series of triazole derivatives were synthesized and assessed for their antibacterial activity against S. aureus, B. subtilis, E. coli, and Pseudomonas aeruginosa. The results indicated that certain compounds exhibited broad-spectrum antibacterial activity comparable to conventional antibiotics .
- Antifungal Research : Research focusing on triazole derivatives revealed significant activity against fungal strains, reinforcing the potential of these compounds in treating fungal infections .
- Anticancer Investigations : Studies have shown that some triazole-containing compounds effectively inhibit the proliferation of cancer cells, highlighting their promise as anticancer agents .
Mechanism of Action
The mechanism of action of 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole and triazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may also affect cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole- and thiazole-containing acetamides. Key structural analogs and their comparative features are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Thiadiazole derivatives (e.g., ) exhibit higher rigidity, which may improve metabolic stability but reduce solubility .
Substituent Effects: Indole vs. Electron-Withdrawing Groups: The 4-cyanophenyl substituent () enhances electron density, improving binding to charged protein pockets but increasing logP (3.7 vs. 2.8 for furan derivatives) .
Biological Activity Trends: Anti-exudative activity correlates with triazole-amino groups (e.g., 63% inhibition in furan derivatives ), while antiproliferative effects are amplified by chloro substituents (e.g., IC₅₀ = 4.8 µM in chlorobenzyl analogs ). Thiazole-linked acetamides (e.g., target compound) may exhibit dual activity due to thiazole’s role in modulating ion channels and kinases .
Physicochemical Properties :
Biological Activity
The compound 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a novel organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological properties, supported by relevant data and case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4OS |
| Molecular Weight | 286.35 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1C(=NN=C1SC(=O)N2C(=S)C(=C(N)N)C=N2)C(C)=O |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : Utilizing a precursor with an indole group and a methyl substituent on the triazole.
- Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions.
- Acetamide Formation : The final step involves the attachment of the thiazole moiety to form the acetamide structure.
Antimicrobial Properties
Research has indicated that compounds containing a triazole ring exhibit significant antimicrobial activity. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.125 to 8 μg/mL against resistant strains .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively studied. A recent screening of drug libraries identified several triazole derivatives that inhibited cancer cell proliferation in vitro. For example, compounds with similar structural motifs demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and SW1573 .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to apoptosis in cancer cells.
- Receptor Modulation : Interaction with various receptors may alter cellular responses to external stimuli.
The exact pathways remain under investigation, but preliminary studies suggest that the triazole and indole moieties play crucial roles in mediating these effects .
Case Studies
Several studies have documented the biological activities of similar compounds:
- Antimicrobial Screening : A study evaluated a series of triazole derivatives against Candida albicans and reported promising results with MIC values comparable to established antifungal agents .
- Anticancer Efficacy : Another investigation focused on a library of indole-based compounds revealing that certain derivatives exhibited significant growth inhibition in human cancer cell lines through apoptosis induction mechanisms .
Q & A
Q. What are the critical steps in synthesizing 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves multi-step organic reactions:
Formation of the triazole core : Cyclocondensation of thiosemicarbazide derivatives with indole-containing precursors under reflux in ethanol or DMF .
Thioether linkage introduction : Reaction of the triazole-thiol intermediate with 2-chloroacetonitrile or chloroacetamide derivatives, using NaOH or triethylamine as a base in DMF/ethanol at 60–80°C .
Amide coupling : Final reaction with 2-aminothiazole derivatives under anhydrous conditions with catalytic triethylamine .
Q. Key Optimization Parameters :
Q. Table 1: Representative Reaction Conditions
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ at m/z 345.39) .
- Infrared Spectroscopy (IR) :
- Amide C=O stretch at ~1650–1680 cm⁻¹ and triazole C=N at ~1550 cm⁻¹ .
Q. Table 2: Key Spectral Benchmarks
| Functional Group | NMR Shift (δ, ppm) / IR Peaks (cm⁻¹) | Reference |
|---|---|---|
| Indole NH | 1H: 10.8–11.2 (broad) | |
| Thiazole C-H | 1H: 7.5–8.0 (multiplet) | |
| Amide C=O | IR: 1650–1680 |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer :
- Mechanistic Profiling :
- Data Normalization :
- Account for assay-specific variables (e.g., cell line viability thresholds, solvent/DMSO effects) .
Q. Example Workflow :
Validate activity in ≥3 cell lines (e.g., MCF-7, HeLa, A549) .
Cross-reference with PASS software predictions for antimicrobial/anticancer potential .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?
Methodological Answer :
- Structural Modifications :
- In Silico ADMET Prediction :
Q. Table 3: Pharmacokinetic Optimization
| Property | Strategy | Impact Reference |
|---|---|---|
| Solubility | Add PEGylated side chains | |
| Metabolic Stability | Replace methyl with trifluoromethyl group | |
| Bioavailability | Co-crystallization with cyclodextrin |
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be reconciled during structural elucidation?
Methodological Answer :
- Advanced NMR Techniques :
- X-ray Crystallography :
Case Study :
In , XRD resolved ambiguities in sulfanyl-acetamide conformation, revealing a planar triazole-thiazole system .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
Methodological Answer :
- Target Deconvolution :
- Chemical proteomics (e.g., affinity chromatography pull-down assays) identifies binding partners .
- CRISPR-Cas9 knockouts confirm target dependency (e.g., apoptosis genes like Bcl-2) .
- Pathway Analysis :
Q. Validation Workflow :
In vitro : Dose-response assays (IC50 determination).
In vivo : Xenograft models with pharmacokinetic monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
